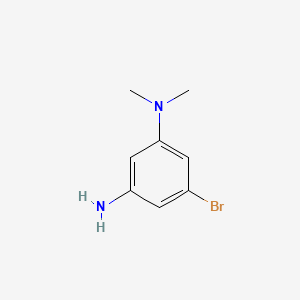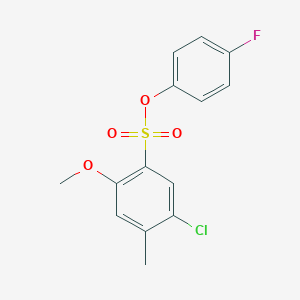
1-((3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-phenethylquinazoline-2,4(1H,3H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-((3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-phenethylquinazoline-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C27H24N4O4 and its molecular weight is 468.513. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Chemosensing Applications
A study by Zhang et al. (2020) discusses the synthesis of naphthalimide derivatives with hydrazone and thiadiazole/oxadiazole moieties, which act as efficient reversible colorimetric and fluorescent chemosensors for fluoride ion detection over a wide range of other anions. This indicates that compounds with oxadiazole units might have potential applications in the development of chemosensors due to their ability to interact specifically with ions like fluoride (Zhang et al., 2020).
Antimicrobial and Antifungal Applications
Sirgamalla and Boda (2019) synthesized a series of 2-(4-((5-(4-bromophenyl)-1, 3, 4-oxadiazol-2-yl)methoxy)phenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione derivatives and evaluated their antibacterial and antifungal activity. The results showed significant activity against several bacterial and fungal strains, suggesting that such compounds could have applications in developing new antimicrobial agents (Sirgamalla & Boda, 2019).
Material Science and Electroluminescent Layers
Dobrikov et al. (2011) synthesized new low-molecular weight compounds with potential application in organic light-emitting devices (OLEDs). Their photophysical properties in solution and polymer films were investigated, indicating that compounds with structural features similar to the compound of interest could be used in the development of color electroluminescent structures for display technologies (Dobrikov et al., 2011).
Wirkmechanismus
Target of Action
The compound contains a quinazoline-2,4-dione moiety, which is a structural feature found in many bioactive molecules. Quinazoline derivatives have been reported to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects . The exact target would depend on the specific substitutions on the quinazoline ring.
Mode of Action
The mode of action would depend on the specific biological target of the compound. For example, if the target is an enzyme, the compound might act as an inhibitor, preventing the enzyme from catalyzing its reaction. If the target is a receptor, the compound might act as an agonist or antagonist, modulating the receptor’s activity .
Biochemical Pathways
Again, the affected pathways would depend on the specific biological target of the compound. For instance, if the compound targets a key enzyme in a metabolic pathway, it could disrupt the production of certain metabolites, leading to downstream effects .
Pharmacokinetics
The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties would be influenced by its chemical structure. For example, the presence of the ethoxyphenyl and phenethyl groups might affect the compound’s lipophilicity, which could influence its absorption and distribution. The compound could be metabolized by enzymes in the liver, and excreted via the kidneys .
Result of Action
The molecular and cellular effects of the compound’s action would depend on its mode of action and the specific biological processes it affects. For example, if the compound acts as an anticancer agent, it might induce apoptosis (cell death) in cancer cells .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For example, the compound might be more effective at a certain pH, or its stability might be affected by high temperatures .
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the synthesis of two key intermediates, which are then coupled to form the final product. The first intermediate is 3-(2-ethoxyphenyl)-1,2,4-oxadiazole-5-carbaldehyde, which is synthesized from 2-ethoxybenzohydrazide and ethyl chloroformate. The second intermediate is 3-phenethylquinazoline-2,4(1H,3H)-dione, which is synthesized from 2-aminobenzamide and phenethyl bromide. These two intermediates are then coupled using a condensation reaction to form the final product.", "Starting Materials": [ "2-ethoxybenzohydrazide", "ethyl chloroformate", "2-aminobenzamide", "phenethyl bromide" ], "Reaction": [ "Step 1: Synthesis of 3-(2-ethoxyphenyl)-1,2,4-oxadiazole-5-carbaldehyde", "a. Dissolve 2-ethoxybenzohydrazide (1.0 g, 5.4 mmol) in dry dichloromethane (20 mL) and cool the solution to 0°C.", "b. Add ethyl chloroformate (0.7 mL, 7.2 mmol) dropwise to the solution with stirring.", "c. Allow the reaction mixture to warm to room temperature and stir for 2 hours.", "d. Wash the reaction mixture with water and brine, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure to obtain the crude product.", "e. Purify the crude product by column chromatography to obtain 3-(2-ethoxyphenyl)-1,2,4-oxadiazole-5-carbaldehyde as a yellow solid (yield: 0.9 g, 80%).", "Step 2: Synthesis of 3-phenethylquinazoline-2,4(1H,3H)-dione", "a. Dissolve 2-aminobenzamide (1.0 g, 7.2 mmol) and potassium carbonate (1.6 g, 11.5 mmol) in dry DMF (20 mL) and stir the solution at 80°C for 30 minutes.", "b. Add phenethyl bromide (1.5 mL, 10.8 mmol) to the reaction mixture and stir at 80°C for 12 hours.", "c. Cool the reaction mixture to room temperature and pour it into water (50 mL).", "d. Extract the product with dichloromethane (3 x 50 mL), dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure to obtain the crude product.", "e. Purify the crude product by column chromatography to obtain 3-phenethylquinazoline-2,4(1H,3H)-dione as a white solid (yield: 1.2 g, 85%).", "Step 3: Coupling of the two intermediates", "a. Dissolve 3-(2-ethoxyphenyl)-1,2,4-oxadiazole-5-carbaldehyde (0.5 g, 2.4 mmol) and 3-phenethylquinazoline-2,4(1H,3H)-dione (0.6 g, 2.4 mmol) in dry dichloromethane (20 mL) and add a catalytic amount of piperidine.", "b. Stir the reaction mixture at room temperature for 12 hours.", "c. Wash the reaction mixture with water and brine, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure to obtain the crude product.", "d. Purify the crude product by column chromatography to obtain 1-((3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-phenethylquinazoline-2,4(1H,3H)-dione as a white solid (yield: 0.8 g, 65%)." ] } | |
CAS-Nummer |
1105197-13-4 |
Molekularformel |
C27H24N4O4 |
Molekulargewicht |
468.513 |
IUPAC-Name |
1-[[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-(2-phenylethyl)quinazoline-2,4-dione |
InChI |
InChI=1S/C27H24N4O4/c1-2-34-23-15-9-7-13-21(23)25-28-24(35-29-25)18-31-22-14-8-6-12-20(22)26(32)30(27(31)33)17-16-19-10-4-3-5-11-19/h3-15H,2,16-18H2,1H3 |
InChI-Schlüssel |
ZHRPWUUPPFYREG-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=CC=C1C2=NOC(=N2)CN3C4=CC=CC=C4C(=O)N(C3=O)CCC5=CC=CC=C5 |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Methyl 2-{[3-(2-{[(4-methylphenyl)sulfonyl]amino}ethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]thio}propanoate](/img/structure/B2947491.png)
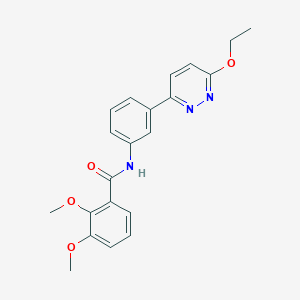
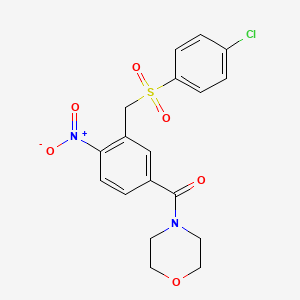
![5-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B2947495.png)
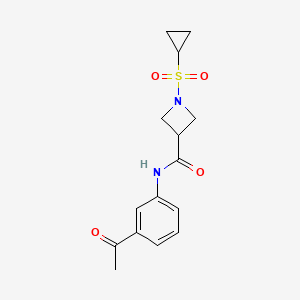
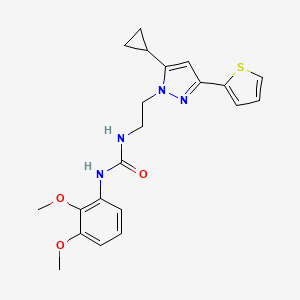
![1-(2-chloropyridine-4-carbonyl)-4-({5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}methyl)piperazine](/img/structure/B2947501.png)

![4-[4-(Difluoromethyl)-5-ethylpyrazol-1-yl]benzoic acid](/img/structure/B2947505.png)
![N-[1-(ethanesulfonyl)piperidin-4-yl]acetamide](/img/structure/B2947506.png)

